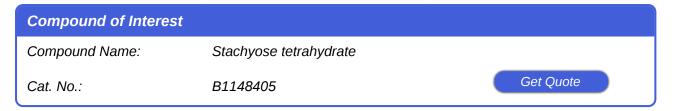


Stachyose Tetrahydrate: A Functional Food Ingredient for Gut Health and Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Stachyose tetrahydrate, a naturally occurring tetrasaccharide, is emerging as a significant functional food ingredient with promising applications in promoting gut health and managing metabolic diseases. As a prebiotic, stachyose is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria.[1][2] This selective fermentation leads to a cascade of health benefits, including the modulation of the gut microbiota, production of short-chain fatty acids (SCFAs), and regulation of various physiological processes. These application notes provide detailed information on the scientific evidence, potential applications, and experimental protocols related to **stachyose tetrahydrate** for researchers, scientists, and drug development professionals.

Physicochemical Properties



Property	Value	
Molecular Formula	C24H42O21·4H2O	
Molecular Weight	738.64 g/mol	
Appearance	White crystalline powder	
Solubility	Soluble in water	
Sweetness	Approximately 22% of sucrose	

Applications in Functional Foods and Nutraceuticals

Stachyose tetrahydrate can be incorporated into a variety of food and beverage products to enhance their nutritional profile and confer health benefits.[1] Its mild sweetness and stability make it a versatile ingredient.

Potential applications include:

- Dairy Products: Yogurts, fermented milks, and other dairy beverages.
- Bakery Products: Breads, cookies, and bars to improve texture and shelf-life.
- Beverages: Fruit juices, smoothies, and functional drinks.
- Dietary Supplements: Capsules, powders, and tablets aimed at improving digestive health.
- Infant Formula: To mimic the prebiotic effects of human milk oligosaccharides.

Mechanism of Action

The primary mechanism of action of **stachyose tetrahydrate** is its prebiotic effect on the gut microbiota.

Modulation of Gut Microbiota



Stachyose selectively stimulates the growth and activity of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, while inhibiting the growth of pathogenic bacteria like Clostridium perfringens.[3][4][5] This shift in the microbial balance contributes to a healthier gut environment.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by gut bacteria produces significant amounts of SCFAs, primarily acetate, propionate, and butyrate.[1][6] These SCFAs have numerous physiological effects, including:

- Providing energy for colonocytes: Butyrate is the primary energy source for the cells lining the colon.
- Regulating gut motility: SCFAs can influence intestinal transit time.
- Modulating the immune system: SCFAs have anti-inflammatory properties.
- Influencing metabolic processes: SCFAs can affect glucose and lipid metabolism.

Signaling Pathway Modulation

Emerging evidence suggests that stachyose and its metabolites can influence intracellular signaling pathways. For instance, in the context of type 2 diabetes, stachyose has been shown to be associated with the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in glucose metabolism and inflammation.[7] By influencing this pathway, stachyose may help to improve insulin sensitivity and reduce inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of **stachyose tetrahydrate** observed in various studies.

Table 1: Effects on Gut Microbiota



Study Type	Subject	Dosage	Duration	Change in Bifidobac terium	Change in Lactobaci Ilus	Referenc e
Clinical Trial	Healthy Adults	5 g/day	14 days	Significantl y elevated	Significantl y elevated	[3]
In Vitro Fermentati on	Human Fecal Microbiota	Not specified	24 hours	Significantl y stimulated	Significantl y stimulated	[5][6]
In Vitro Fermentati on	Obese Children's Fecal Microbiota	Not specified	24 hours	Increased from 6.15% to 55.08%	Not specified	[4]

Table 2: Effects on Short-Chain Fatty Acid (SCFA)

Production (In Vitro)

SCFA	Change with Stachyose Fermentation	Reference
Acetate	Significantly increased	[1][6]
Propionate	Significantly increased	[1][6]
Butyrate	Significantly increased	[1][6]
Isobutyric acid	Significantly decreased	[1][6]
Pentanoic acid	Significantly decreased	[1][6]
Isopentanoic acid	Significantly decreased	[1][6]

Table 3: Effects on Hyperlipidemia in a High-Fat Diet Mouse Model



Parameter	Change with Stachyose Treatment	Reference
Serum Total Cholesterol (TC)	Significantly decreased	[2][8]
Serum Triglycerides (TG)	Significantly decreased	[2]
Serum LDL-Cholesterol (LDL-C)	Significantly decreased	[2][8]
Serum HDL-Cholesterol (HDL-C)	Increased	[2][8]
Body Weight Gain	Significantly attenuated	[2]

Table 4: Effects on a Streptozotocin-Induced Type 2

Diabetes Rat Model

Parameter	Change with Stachyose Treatment	Reference
Blood Glucose	Significantly lowered	[7]
Serum Insulin	Regulated	[7]
Serum TNF-α	Decreased	[7][9]
Serum IL-6	Decreased	[7][9]

Table 5: Effects on Constipation in a Clinical Trial

Parameter	Change with Stachyose- Enriched α-Galacto- oligosaccharides (5 g/day for 30 days)	Reference
Defecation Frequency	Significantly increased	[3]
Stool Consistency	Softer	[3]
Ease of Defecation	Easier	[3]



Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Fermentation of Stachyose by Human Fecal Microbiota

Objective: To assess the prebiotic potential of stachyose by measuring its fermentation by human gut bacteria and the production of SCFAs.

Materials:

- Stachyose tetrahydrate
- Anaerobic fermentation medium (e.g., basal medium containing peptone, yeast extract, and mineral salts)
- Fresh fecal samples from healthy human donors
- Anaerobic chamber or jars
- Gas chromatograph (GC) for SCFA analysis
- DNA extraction kit and 16S rRNA gene sequencing platform for microbiota analysis

Procedure:

- Prepare the anaerobic fermentation medium and dispense it into sterile culture tubes or a batch fermenter.
- Add stachyose tetrahydrate to the experimental tubes at a final concentration (e.g., 1% w/v). A control group without added carbohydrate should be included.
- Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
- Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent).



- Inoculate the fermentation tubes with the fecal slurry inside an anaerobic chamber.
- Incubate the cultures at 37°C for a specified period (e.g., 24 or 48 hours).
- At designated time points, collect samples for pH measurement, SCFA analysis, and microbial community analysis.
- For SCFA analysis, centrifuge the samples, acidify the supernatant, and analyze by gas chromatography.
- For microbiota analysis, extract bacterial DNA from the fermentation samples and perform 16S rRNA gene sequencing.

Protocol 2: High-Fat Diet-Induced Hyperlipidemia Mouse Model

Objective: To evaluate the effect of stachyose on lipid metabolism in a diet-induced obesity and hyperlipidemia model.

Materials:

- Male C57BL/6 mice
- Normal chow diet
- High-fat diet (HFD) (e.g., 45-60% of calories from fat)
- Stachyose tetrahydrate
- Metabolic cages
- Equipment for blood collection and serum separation
- · Assay kits for total cholesterol, triglycerides, LDL-C, and HDL-C

Procedure:

Acclimatize mice for one week with free access to standard chow and water.



- Divide the mice into groups (n=8-10 per group):
 - Control group: Normal chow diet.
 - HFD group: High-fat diet.
 - Stachyose group(s): HFD supplemented with different doses of stachyose (e.g., 1%, 3% w/w).
- Administer the respective diets for a period of 8-12 weeks.
- Monitor body weight and food intake weekly.
- Towards the end of the study, place mice in metabolic cages to collect feces for microbiota analysis.
- At the end of the experimental period, fast the mice overnight.
- Collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.
- Separate serum by centrifugation.
- Analyze serum lipid profiles (TC, TG, LDL-C, HDL-C) using commercial assay kits.
- Tissues such as the liver and adipose tissue can be collected for histological analysis.

Protocol 3: Streptozotocin (STZ)-Induced Type 2 Diabetes Rat Model

Objective: To investigate the anti-diabetic effects of stachyose in a chemically induced model of type 2 diabetes.

Materials:

- Male Wistar or Sprague-Dawley rats
- High-fat diet



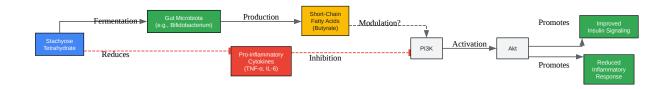
- Streptozotocin (STZ)
- Citrate buffer (pH 4.5)
- Stachyose tetrahydrate
- Glucometer and test strips
- Assay kits for insulin, TNF-α, and IL-6

Procedure:

- Induce insulin resistance by feeding rats a high-fat diet for 4-8 weeks.
- After the HFD feeding period, induce diabetes by a single intraperitoneal injection of a low dose of STZ (e.g., 30-40 mg/kg body weight) dissolved in cold citrate buffer. A control group should receive only the vehicle.
- Confirm the diabetic model by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose above a certain threshold (e.g., 11.1 mmol/L) are considered diabetic.
- Divide the diabetic rats into groups:
 - Diabetic control group.
 - Stachyose group(s): Administer stachyose orally by gavage at different doses (e.g., 200, 400 mg/kg body weight) daily.
 - A positive control group (e.g., metformin) can be included.
- Treat the rats for a period of 4-8 weeks.
- Monitor fasting blood glucose and body weight regularly.
- At the end of the study, collect blood samples to measure serum insulin and inflammatory cytokines (TNF-α, IL-6).



Visualizations Signaling Pathway: Putative Modulation of PI3K/Akt Pathway by Stachyose

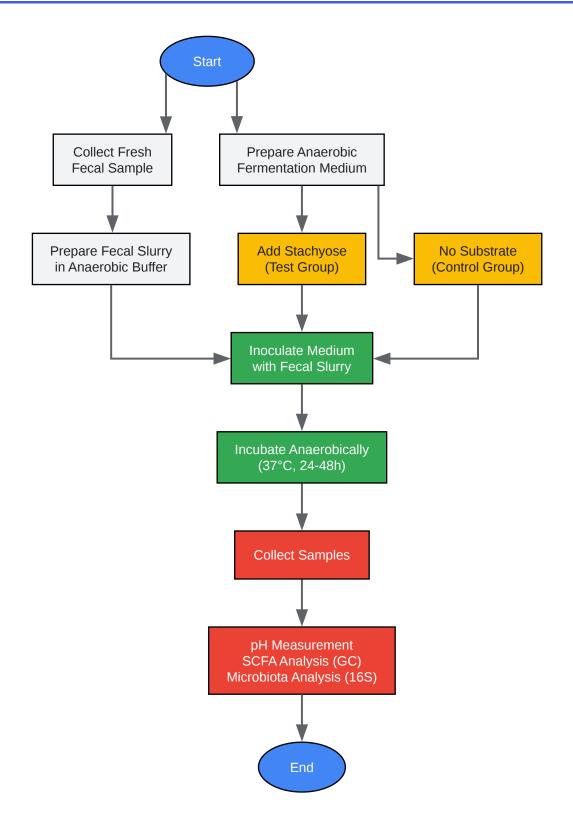


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Caption: Putative mechanism of stachyose modulating the PI3K/Akt pathway.

Experimental Workflow: In Vitro Fermentation





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Caption: Workflow for in vitro fermentation of stachyose with fecal microbiota.



Safety and Toxicology

Clinical studies and animal models have indicated that **stachyose tetrahydrate** is well-tolerated at typical doses used in functional foods and supplements. In a human study, 5 grams per day of stachyose-enriched α -galacto-oligosaccharides did not cause significant adverse effects in healthy or constipated volunteers.[3] As with other fermentable carbohydrates, excessive intake may lead to mild gastrointestinal symptoms such as gas, bloating, or diarrhea in some individuals. Standard safety data sheets suggest that **stachyose tetrahydrate** is not classified as a hazardous substance, though comprehensive toxicological studies are limited.

Conclusion

Stachyose tetrahydrate is a promising functional food ingredient with well-documented prebiotic effects. Its ability to modulate the gut microbiota, increase the production of beneficial SCFAs, and potentially influence metabolic signaling pathways makes it a valuable ingredient for the development of foods and supplements aimed at improving gut health and managing metabolic disorders. The provided protocols offer a foundation for researchers and drug development professionals to further investigate the mechanisms and applications of this versatile oligosaccharide.

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